3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications
Molecular Structures and Crystallography
Research on structurally similar compounds has focused on understanding their molecular and crystal structures. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed diverse molecular conformations and crystal structures, highlighting the importance of C-H...O hydrogen bonds, pi-pi stacking interactions, and N-H...O hydrogen bonds in forming centrosymmetric dimers, chains, and sheets within crystals (Trilleras et al., 2009). These structural analyses are crucial for the development of materials with specific physical properties and could inform the design of new compounds with tailored functionalities.
Synthetic Methods
Innovations in synthetic chemistry have enabled the creation of a variety of heterocyclic compounds. One novel method involves the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil, demonstrating the utility of o-hydroxybenzyl alcohols and various catalysts in producing compounds with potential antibacterial and antiallergic properties (Osyanin et al., 2014). Such synthetic advancements are essential for generating new compounds that could serve as leads for the development of therapeutic agents.
Potential Biological Activities
The search for new biologically active compounds is a primary driver of chemical research. Studies have identified purine and pyrimidine derivatives with significant bioactivity, such as new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment, which exhibit high affinity for serotonin and alpha receptors and show potential as antidepressant and anxiolytic agents (Jurczyk et al., 2004). Such findings underscore the therapeutic potential of compounds with complex heterocyclic structures and support ongoing research into their mechanisms of action and pharmacological profiles.
properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-5-7-15(10-13)24-11-14(2)12-25-16-17(21-19(24)25)22(3)20(27)23(18(16)26)8-9-28-4/h5-7,10,14H,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYMORWSGRNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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